molecular formula C15H19NO5 B1327101 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 1142210-79-4

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No. B1327101
M. Wt: 293.31 g/mol
InChI Key: DSHOQJKFXSQKPD-UHFFFAOYSA-N
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Description

The compound "4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid" is a chemical of interest in the field of organic synthesis, particularly in the context of creating biologically active molecules or intermediates for pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butoxycarbonyl (Boc) as a protective group for amines, as seen in the synthesis of a dipeptide mimetic for caspase-1 inhibitors . The Boc group is also employed in the synthesis of other heterocyclic compounds such as tetrahydroisoquinoline and 1,4,7,10-tetraazacyclododecane derivatives . These methods typically involve multi-step synthetic pathways with an emphasis on regioselectivity and maintaining stereochemical integrity. For example, the modified Pictet-Spengler reaction used in provides high yield and low racemization, which is crucial for the synthesis of enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of related benzazepine derivatives has been determined by single crystal X-ray analysis . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is essential for understanding its chemical reactivity and interactions with biological targets. The analysis of benzazepine derivatives reveals various hydrogen-bonded assemblies, which could be indicative of the potential binding motifs of "4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid" in biological systems.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its ease of introduction and removal under mild conditions, which is advantageous in multi-step syntheses where temporary protection of functional groups is required . The reactivity of the Boc group and its influence on the overall reactivity of the molecule is an important consideration in the design of synthetic routes. For instance, the presence of the Boc group can affect the outcome of cyclization reactions, as well as the stability of intermediates and final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. The Boc group is non-polar and bulky, which can affect the solubility and crystallinity of the compound . Additionally, the presence of heteroatoms such as nitrogen and oxygen within the benzazepine ring system can contribute to the compound's ability to participate in hydrogen bonding and other non-covalent interactions . These properties are crucial for the compound's behavior in various solvents and its potential interactions with biological molecules.

Scientific Research Applications

Chemical Structure Analysis

  • The chemical structure and hydrogen-bonded assembly of related benzazepine derivatives, including 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid and its reaction intermediates, have been extensively studied. This research provides insights into the molecular interactions and properties of these compounds (Guerrero et al., 2014).

Synthesis Applications

  • The compound has been used in the solid-phase synthesis of benzazepine derivatives, demonstrating its utility in creating diverse chemical libraries for potential pharmaceutical applications (Boeglin et al., 2007).

Development of Kinase Inhibitors

  • Benzoxazepine, a core component of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, plays a significant role in the development of kinase inhibitors, including mTOR inhibitors. This highlights its potential in targeted cancer therapies (Naganathan et al., 2015).

Peptide Synthesis

  • The compound has been involved in the synthesis of various peptides, including those with potential antibacterial properties. This suggests its role in developing new antimicrobial agents (Song et al., 2009).

Material Science

  • It's also been used in the synthesis of polyamides, demonstrating its utility in material science and polymer chemistry (Hsiao et al., 2000).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely. They also provide first aid measures and environmental precautions .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it’s a new drug, future research might focus on clinical trials .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13(17)18)8-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOQJKFXSQKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

CAS RN

1142210-79-4
Record name 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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